3,3-Dichloro-2-ethyl-5-hexyloxolane
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Overview
Description
3,3-Dichloro-2-ethyl-5-hexyloxolane is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the oxolane ring. It is a relatively rare and specialized compound used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-ethyl-5-hexyloxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3-dichloro-2-ethylhexanol with an acid catalyst to promote the formation of the oxolane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-2-ethyl-5-hexyloxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated oxolanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with ketone or aldehyde groups, while reduction can produce less chlorinated oxolanes.
Scientific Research Applications
3,3-Dichloro-2-ethyl-5-hexyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-2-ethyl-5-hexyloxolane involves its interaction with specific molecular targets. The chlorine atoms and the oxolane ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichloro-2-ethyl-5-pentyloxolane
- 3,3-Dichloro-2-ethyl-5-butoxyoxolane
- 3,3-Dichloro-2-ethyl-5-methyloxolane
Uniqueness
3,3-Dichloro-2-ethyl-5-hexyloxolane is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ethyl group on the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
104306-00-5 |
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Molecular Formula |
C12H22Cl2O |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
3,3-dichloro-2-ethyl-5-hexyloxolane |
InChI |
InChI=1S/C12H22Cl2O/c1-3-5-6-7-8-10-9-12(13,14)11(4-2)15-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
NPWGOWOVFHNJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(C(O1)CC)(Cl)Cl |
Origin of Product |
United States |
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